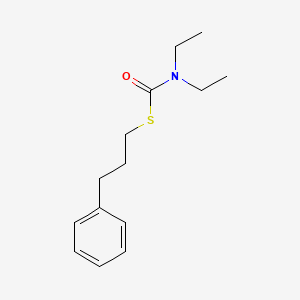
S-(3-Phenylpropyl) diethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Phenylpropyl) diethylcarbamothioate: is an organic compound that belongs to the class of thiocarbamates It is characterized by the presence of a phenylpropyl group attached to a diethylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Phenylpropyl) diethylcarbamothioate typically involves the reaction of 3-phenylpropyl halides with diethylcarbamothioate salts. The reaction is usually carried out in the presence of a base such as sodium or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(3-Phenylpropyl) diethylcarbamothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylpropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Substituted phenylpropyl derivatives.
Scientific Research Applications
Chemistry: S-(3-Phenylpropyl) diethylcarbamothioate is used as a building block in organic synthesis. It can be employed in the preparation of various functionalized compounds through substitution reactions.
Biology: The compound has potential applications in the development of bioactive molecules. It can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including additives for polymers and coatings.
Mechanism of Action
The mechanism of action of S-(3-Phenylpropyl) diethylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved. For example, in medicinal chemistry, it may inhibit or activate enzymes involved in disease pathways.
Comparison with Similar Compounds
- S-Phenyl diethylcarbamothioate
- S-(4-Chlorophenyl) diethylcarbamothioate
- S-(3-Methylphenyl) diethylcarbamothioate
Comparison: S-(3-Phenylpropyl) diethylcarbamothioate is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties. Compared to S-Phenyl diethylcarbamothioate, the additional propyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets. The presence of different substituents on the phenyl ring, as seen in S-(4-Chlorophenyl) diethylcarbamothioate, can further modulate the compound’s properties and applications.
Properties
CAS No. |
65524-41-6 |
|---|---|
Molecular Formula |
C14H21NOS |
Molecular Weight |
251.39 g/mol |
IUPAC Name |
S-(3-phenylpropyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C14H21NOS/c1-3-15(4-2)14(16)17-12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3 |
InChI Key |
YZORSLRLEDMKGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)SCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


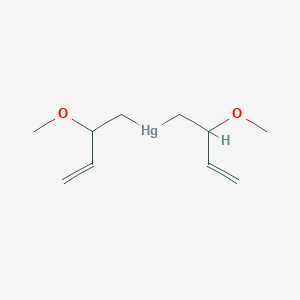

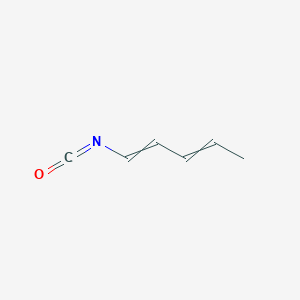
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)

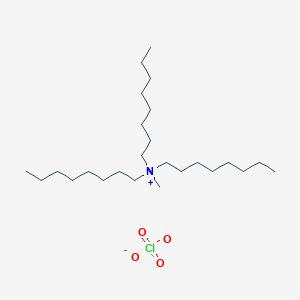
![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
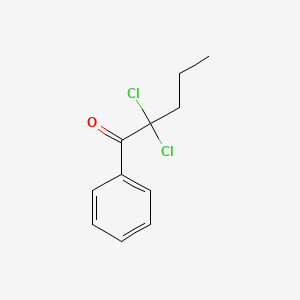
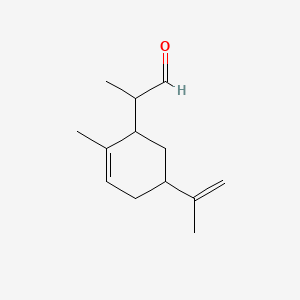
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)
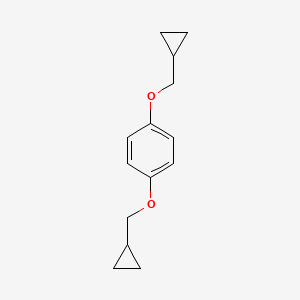
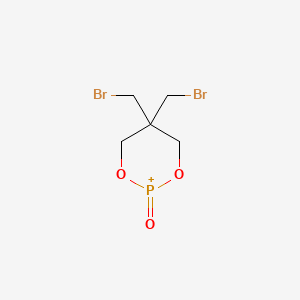
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)

